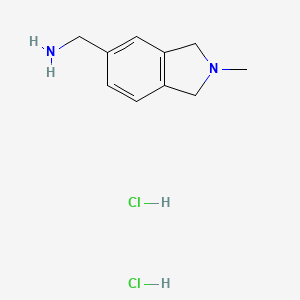

![molecular formula C22H18N2O4S B2553397 5-{[(9H-芴-9-基)甲氧基]羰基}-4H,5H,6H,7H-[1,3]噻唑并[4,5-c]吡啶-2-羧酸 CAS No. 2091737-71-0](/img/structure/B2553397.png)

5-{[(9H-芴-9-基)甲氧基]羰基}-4H,5H,6H,7H-[1,3]噻唑并[4,5-c]吡啶-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid is a complex organic molecule that appears to be a derivative of pyridine-based heterocycles. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be used to infer potential synthetic pathways and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that may include the formation of pyridinium ylides, which are intermediates in the synthesis of pyrrole derivatives. For instance, the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates described in the first paper involves a relay catalytic cascade reaction starting from 5-methoxyisoxazoles and pyridinium ylides using a FeCl2/Et3N binary catalytic system . This method could potentially be adapted for the synthesis of the target compound by modifying the starting materials and reaction conditions to incorporate the thiazolo[4,5-c]pyridine moiety and the fluoren-9-yl group.

Molecular Structure Analysis

The molecular structure of the target compound likely features a pyridine ring fused with a thiazole ring, as suggested by the thiazolo[4,5-c]pyridine portion of the name. The presence of a fluoren-9-yl group indicates a bulky, aromatic substituent that could influence the compound's reactivity and physical properties. The compound also contains a carboxylic acid functional group, which is a common reactive site in organic chemistry.

Chemical Reactions Analysis

The chemical reactions involving the target compound would likely be centered around its functional groups. The carboxylic acid moiety is typically reactive towards nucleophiles and can participate in condensation reactions. The pyridine and thiazole rings may be involved in electrophilic substitution reactions, given their aromatic nature. The fluoren-9-yl group could potentially undergo reactions typical of polycyclic aromatic hydrocarbons, such as electrophilic aromatic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred to some extent from its structural features. The presence of multiple aromatic rings suggests that the compound would exhibit significant pi-pi stacking interactions, which could affect its solubility and melting point. The carboxylic acid group is likely to contribute to the compound's acidity and could form hydrogen bonds, impacting its boiling point and solubility in polar solvents.

The papers provided do not directly address the target compound, but they do offer valuable information on related chemical structures and synthetic methods that can be used to hypothesize about the synthesis, structure, and reactivity of the compound . Further research would be required to confirm these hypotheses and to provide a detailed analysis of the specific compound.

科学研究应用

荧光研究和材料应用

- 具有高荧光量子产率的碳点:研究发现有机荧光团,特别是噻唑和吡啶羧酸衍生物,是碳点高荧光量子产率的关键组成部分。这些发现对开发用于成像和传感应用的高级荧光材料具有重要意义 (Lei Shi 等,2016)。

光伏和电子应用

- 聚合物太阳能电池的阴极改性层:已经开发出含有吡啶单元的新型醇溶性共轭聚合物。这些材料用作有效的阴极界面层,显着提高了聚合物太阳能电池的功率转换效率。这项研究为吡啶基材料在可再生能源领域的应用开辟了新途径 (Guiting Chen 等,2017)。

抗菌研究

- 吡啶衍生物的抗菌活性:合成的吡啶衍生物已显示出显着的抗菌活性。这表明它们有可能开发成新的抗菌剂,为对抗耐药菌株的持续斗争做出贡献 (Hacer Bayrak 等,2009)。

腐蚀抑制

- 基于噻唑的吡啶衍生物作为腐蚀抑制剂:对基于噻唑的吡啶衍生物的研究强调了它们作为低碳钢的腐蚀抑制剂的有效性。这些发现对化工行业具有重要意义,特别是在提高金属部件的寿命和耐用性方面 (Turuvekere K. Chaitra 等,2016)。

有机合成和化学反应

- 有机合成中羟基的保护:芴-9-基甲氧基羰基 (Fmoc) 基团已被用于保护有机合成中的羟基,显示出与多种酸和碱不稳定的保护基团的相容性。该技术与肽合成和其他需要选择性脱保护的领域尤为相关 (C. Gioeli 等,1982)。

属性

IUPAC Name |

5-(9H-fluoren-9-ylmethoxycarbonyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4S/c25-21(26)20-23-18-11-24(10-9-19(18)29-20)22(27)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVIPEKSVOJUQPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC(=N2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

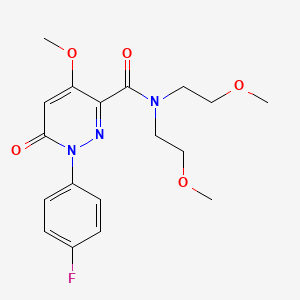

![3,5-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2553314.png)

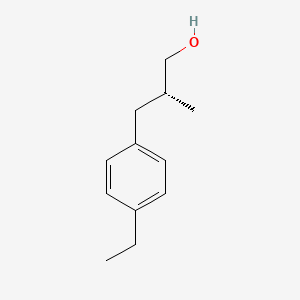

![N-(2-chlorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2553315.png)

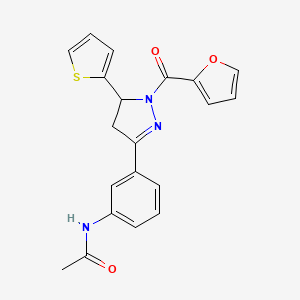

![1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine](/img/structure/B2553316.png)

![1-[(2,6-dichlorophenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2553317.png)

![3-(((5-Fluoro-2-methylphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2553319.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2553322.png)

![4-chloro-N'-[(1E)-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}methylidene]benzohydrazide](/img/structure/B2553327.png)

![6-Methyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2553335.png)

![(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2553336.png)

![2-(2-Methoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one](/img/structure/B2553337.png)